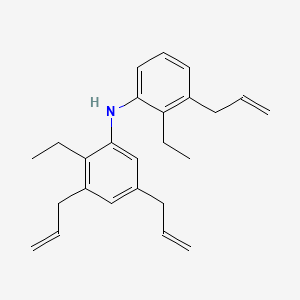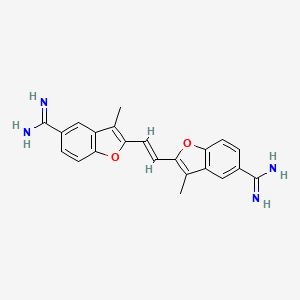
Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is a coordination compound that features a cobalt center complexed with a ligand containing azo, sulfonamide, and phenyl groups.
Méthodes De Préparation
The synthesis of Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with the appropriate azo ligand under controlled conditions. The ligand is synthesized through a series of steps, starting with the diazotization of 5-aminosulfonyl-2-hydroxyaniline, followed by coupling with 3-oxo-N-phenylbutyramide. The resulting ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in the presence of lithium ions to form the final complex .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Substitution Reactions: The ligand framework allows for substitution reactions, where certain groups can be replaced by other functional groups under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands, leading to the formation of more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to generate reactive oxygen species can be harnessed to target cancer cells.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination and redox processes. The cobalt center can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is particularly useful in therapeutic applications, where controlled oxidative stress can be used to target specific cells or tissues .
Comparaison Avec Des Composés Similaires
Similar compounds include other cobalt-based coordination complexes with azo ligands. Examples include:
- Cobalt bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
- Nickel bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
- Copper bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is unique due to the presence of lithium ions, which can influence its solubility and reactivity. Additionally, the specific arrangement of the ligand around the cobalt center imparts distinct electronic and steric properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
83249-68-7 |
|---|---|
Formule moléculaire |
C32H32CoLiN8O10S2+ |
Poids moléculaire |
818.7 g/mol |
Nom IUPAC |
lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/2C16H16N4O5S.Co.Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;;+1/b2*15-10-,20-19?;; |
Clé InChI |
ZNPLDXZSZZHCSB-QXFYPXFPSA-N |
SMILES isomérique |
[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.[Co] |
SMILES canonique |
[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


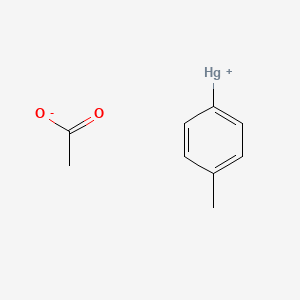
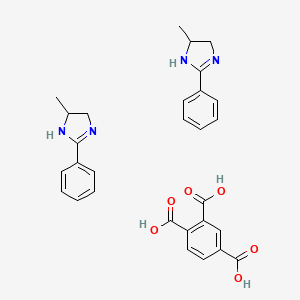
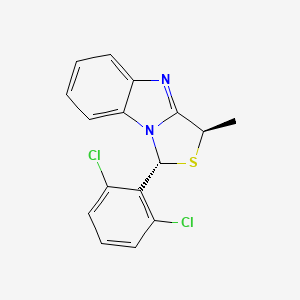
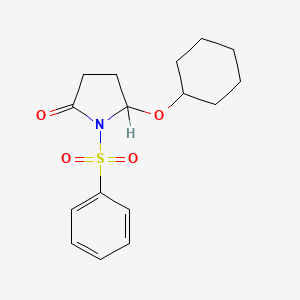
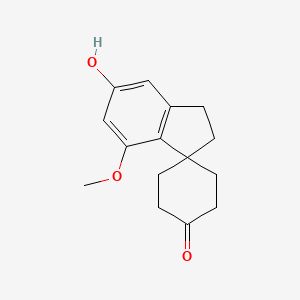

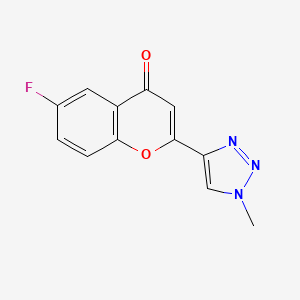

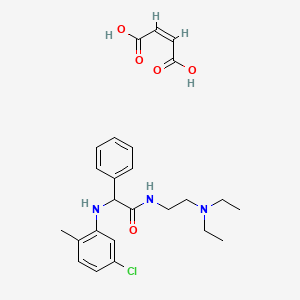
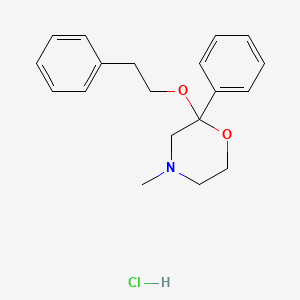
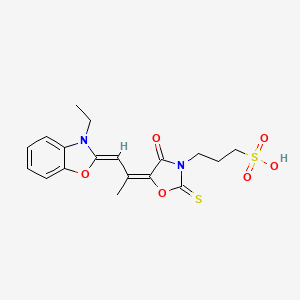
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
